

2-Hydroxy-4-iodobenzamide chemical properties and structure

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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

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2-Hydroxy-4-iodobenzamide: A Comprehensive Technical Guide

This technical guide provides a detailed overview of the chemical properties, structure, and potential biological activities of **2-Hydroxy-4-iodobenzamide**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.

Core Chemical Properties and Structure

2-Hydroxy-4-iodobenzamide is a halogenated derivative of salicylamide. The introduction of an iodine atom to the benzene ring can significantly influence its physicochemical properties and biological activity compared to the parent compound.

Structure:

- IUPAC Name: **2-Hydroxy-4-iodobenzamide**
- Molecular Formula: C₇H₆INO₂ [1][2]
- Molecular Weight: 263.03 g/mol [1][2]
- SMILES: c1cc(c(cc1I)O)C(=O)N [2]

- InChI Key: InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)

Physicochemical Data:

Quantitative experimental data for the melting point, boiling point, and solubility of **2-Hydroxy-4-iodobenzamide** are not readily available in the reviewed literature. However, for reference, the properties of its immediate precursor, 2-Hydroxy-4-iodobenzoic acid, are provided below.

Property	Value (for 2-Hydroxy-4-iodobenzoic acid)
Melting Point	229-234 °C[3]
Solubility	Data not available
pKa	Data not available

Experimental Protocols

Synthesis of 2-Hydroxy-4-iodobenzamide

A plausible synthetic route to **2-Hydroxy-4-iodobenzamide** involves the amidation of 2-Hydroxy-4-iodobenzoic acid. The following is a detailed experimental protocol based on general procedures for the synthesis of salicylamides.[4][5][6]

Materials:

- 2-Hydroxy-4-iodobenzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous Dichloromethane (DCM)
- Concentrated Ammonium Hydroxide (NH₄OH)
- Ice
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Activation of the Carboxylic Acid:** In a round-bottom flask, suspend 2-Hydroxy-4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
- **Removal of Excess Thionyl Chloride:** Remove the solvent and excess thionyl chloride under reduced pressure.
- **Amidation:** Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide (excess) to the solution with vigorous stirring.
- **Work-up:** Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield **2-Hydroxy-4-iodobenzamide**.

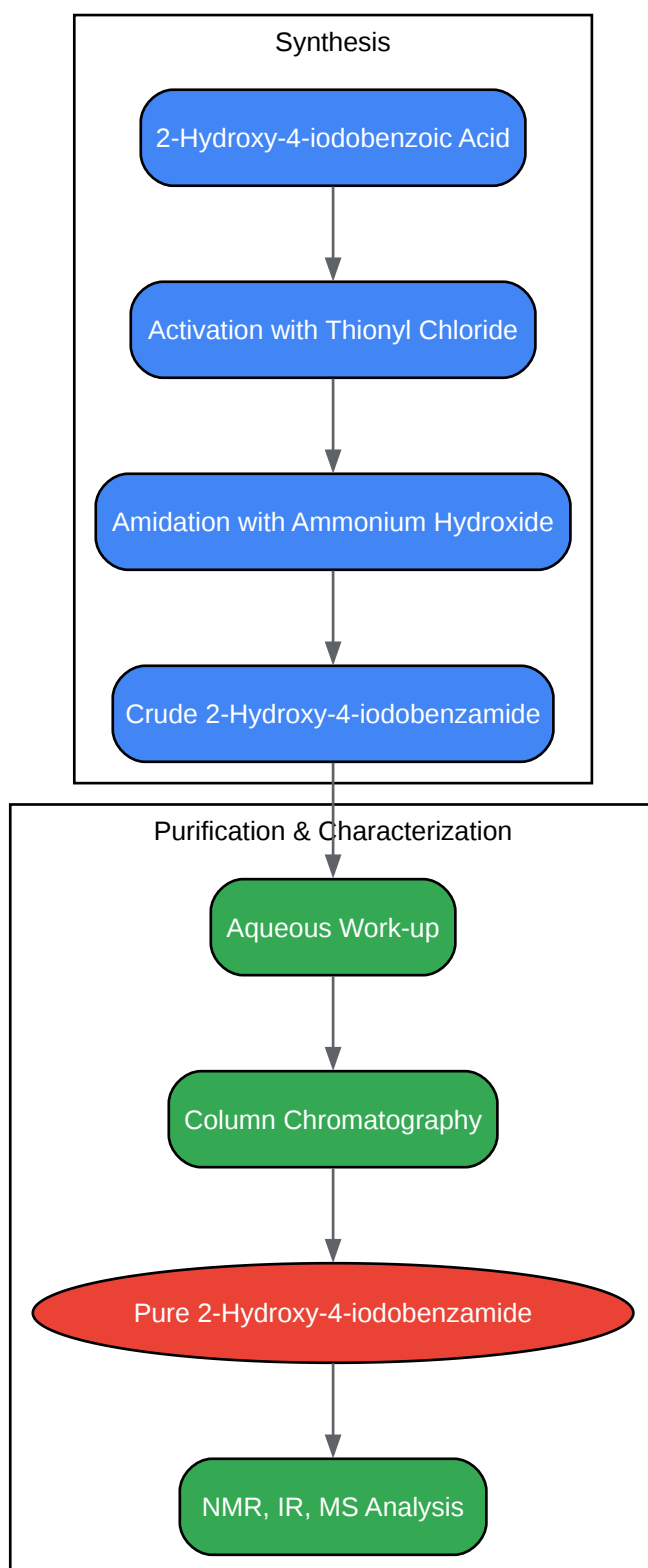
Characterization:

The structure and purity of the synthesized **2-Hydroxy-4-iodobenzamide** should be confirmed by standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C=O).

- Mass Spectrometry: To determine the molecular weight.

Below is a diagram illustrating the general workflow for the synthesis and purification of **2-Hydroxy-4-iodobenzamide**.



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Synthesis and Purification Workflow

Potential Biological Activity and Signaling Pathways

While direct biological data for **2-Hydroxy-4-iodobenzamide** is limited, the structural motif of iodinated benzamides suggests potential inhibitory activity against monoamine oxidase B (MAO-B).^{[7][8]} MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

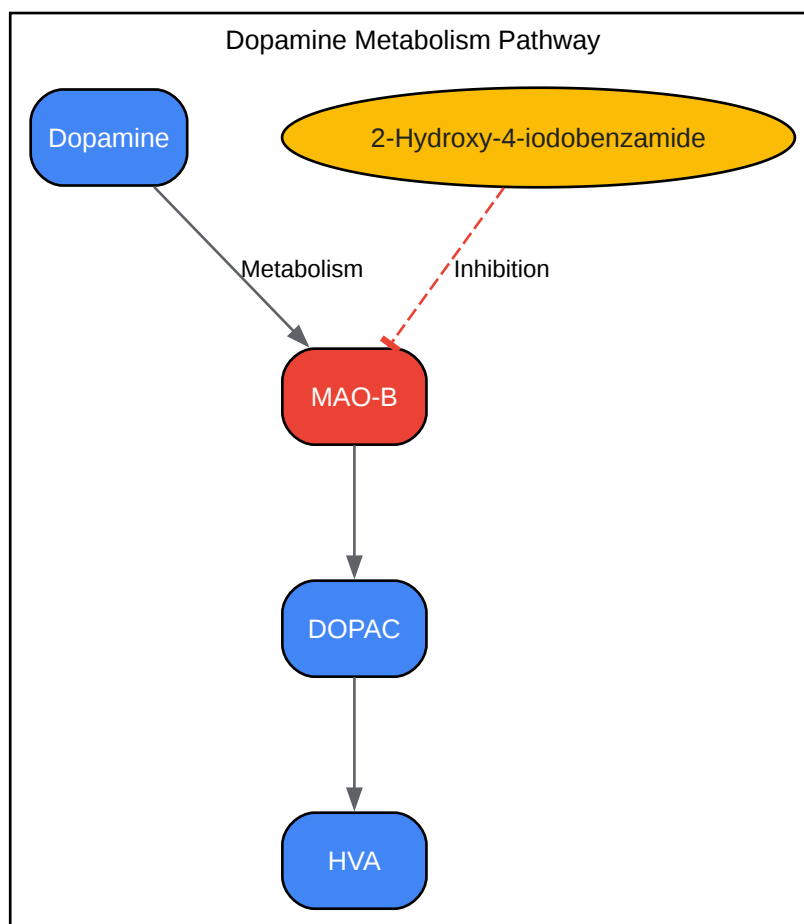
Hypothesized Mechanism of Action:

It is hypothesized that **2-Hydroxy-4-iodobenzamide** may act as a competitive or non-competitive inhibitor of MAO-B. The benzamide moiety could interact with the active site of the enzyme, while the iodine and hydroxyl substitutions could influence binding affinity and selectivity.

Signaling Pathway:

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the dopamine metabolic pathway. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to an increase in its synaptic concentration. This can help to alleviate the motor symptoms associated with a dopamine deficit.

The following diagram illustrates the proposed role of **2-Hydroxy-4-iodobenzamide** in the dopamine signaling pathway.



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Proposed MAO-B Inhibition Pathway

Conclusion

2-Hydroxy-4-iodobenzamide is a readily synthesizable compound with potential for biological activity, particularly as an inhibitor of MAO-B. Further research is warranted to experimentally determine its physicochemical properties, confirm its biological targets, and evaluate its therapeutic potential. This technical guide provides a foundational framework for initiating such investigations.

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